(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, fluorophenyl groups, and a carboxamide functional group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorophenylhydrazine and ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to produce large quantities while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like Sirtuin1, leading to the overexpression of p53, a gene responsible for regulating the cell cycle . This interaction can result in various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenylhydrazine hydrochloride
- 4-fluorophenyl isothiocyanate
- 4-fluorophenyl isocyanate
Uniqueness
Compared to these similar compounds, (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and dual fluorophenyl groups.
Properties
Molecular Formula |
C19H17F2N3O2S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-ethyl-N-(4-fluorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26) |
InChI Key |
LSFQNRBVPUTPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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